![molecular formula C10H10N2O2 B1451544 1,2-Dimethyl-1H-benzo[d]imidazol-6-carbonsäure CAS No. 6595-00-2](/img/structure/B1451544.png)

1,2-Dimethyl-1H-benzo[d]imidazol-6-carbonsäure

Übersicht

Beschreibung

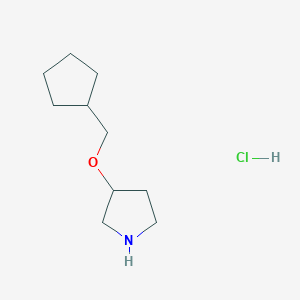

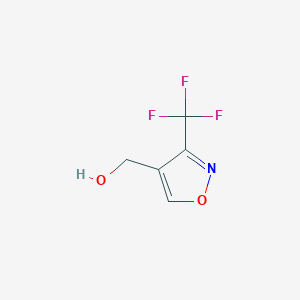

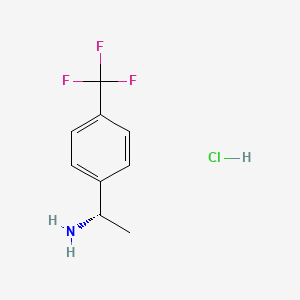

1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Therapeutisches Potenzial

Imidazol-haltige Verbindungen, wie z. B. die , haben ein breites Spektrum an chemischen und biologischen Eigenschaften gezeigt . Sie sind zu einem wichtigen Baustein in der Entwicklung neuer Medikamente geworden . Die Derivate dieser Verbindungen zeigen verschiedene biologische Aktivitäten wie antibakterielle, antimikobakterielle, entzündungshemmende, antitumorale, antidiabetische, antiallergische, fiebersenkende, antivirale, antioxidative, anti-amöbische, antihelminthische, antifungale und ulzerogene Aktivitäten .

Antibakterielle Aktivität

Einige 2-substituierte 1H-Benzimidazol-Derivate haben eine gute antibakterielle und antifungale Aktivität gezeigt . Dies deutet darauf hin, dass die Verbindungen möglicherweise in der Entwicklung neuer antimikrobieller Medikamente eingesetzt werden könnten.

Synthese funktioneller Moleküle

Imidazole sind Schlüsselkomponenten für funktionelle Moleküle, die in einer Vielzahl von Anwendungen im Alltag verwendet werden . Sie werden in einem breiten Spektrum von Anwendungen eingesetzt, von traditionellen Anwendungen in der Pharmaindustrie und Agrochemie bis hin zu neueren Forschungsergebnissen zu Farbstoffen für Solarzellen und anderen optischen Anwendungen, funktionellen Materialien und Katalyse .

Beschleunigte Mikrotröpfchen-Synthese

Die Verbindungen könnten möglicherweise in der beschleunigten Mikrotröpfchen-Synthese von Benzimidazolen eingesetzt werden . Dieser Prozess beinhaltet aromatische 1,2-Diamine und Carbonsäuren in einer metallfreien Umgebung, wobei keine Zugabe einer Base erforderlich ist, um die Produktbildung abzuschließen .

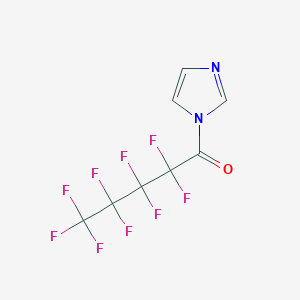

Chemoselektive Veresterung von Carbonsäuren

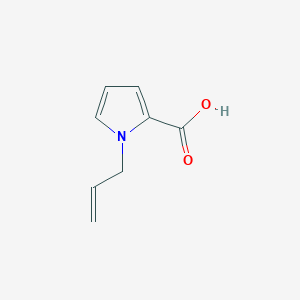

Eine der Verbindungen , 1H-Imidazol-1-carbonsäure-3-butenylester, wurde als Reagenz in der chemoselektiven Veresterung von Carbonsäuren eingesetzt .

Entwicklung neuer Medikamente

Benzimidazole sind eine Klasse heterocyclischer, aromatischer Verbindungen, die ein grundlegendes Strukturmerkmal von sechsgliedrigem Benzol teilen, das mit einem fünfgliedrigen Imidazol-Rest kondensiert ist . Moleküle mit Benzimidazol-Motiven zeigten vielversprechende Anwendungen in biologischen und klinischen Studien . Sie werden umfassend untersucht mit einem potenten Inhibitor verschiedener Enzyme, die an einer Vielzahl von therapeutischen Anwendungen beteiligt sind, wie z. B. Antidiabetika, Antikrebsmittel, antimikrobielle Mittel, Antiparasitika, Analgetika, Antivirale und Antihistaminika, sowie in der Herz-Kreislauf-Erkrankung, Neurologie, Endokrinologie, Ophthalmologie und mehr .

Wirkmechanismus

Target of Action

Imidazole derivatives are known to interact with a wide range of biological targets due to their versatile chemical structure . They are key components in functional molecules used in various applications, including pharmaceuticals and agrochemicals .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . For instance, some imidazole derivatives have been reported to block signal reception at the level of certain receptors, leading to reduced transcription of specific genes .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

The imidazole ring is known to be highly soluble in water and other polar solvents, which may influence its bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .

Biochemische Analyse

Biochemical Properties

1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. The interaction between 1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid and cytochrome P450 can lead to the inhibition or activation of the enzyme, thereby affecting the metabolic pathways of other compounds. Additionally, this compound can bind to proteins such as albumin, which can influence its distribution and bioavailability in the body .

Cellular Effects

1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid has been observed to exert various effects on different types of cells. In cancer cells, this compound has demonstrated cytotoxic effects, leading to cell death through apoptosis. This is achieved by influencing cell signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival. Furthermore, 1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid can affect gene expression by modulating transcription factors, thereby altering the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of 1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid involves its binding interactions with various biomolecules. This compound can inhibit enzymes such as topoisomerase, which is essential for DNA replication and transcription. By binding to the active site of topoisomerase, 1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid can prevent the enzyme from functioning properly, leading to the accumulation of DNA breaks and ultimately cell death. Additionally, this compound can activate or inhibit other enzymes by binding to allosteric sites, thereby modulating their activity and influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term studies have shown that 1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These effects are particularly evident in in vitro studies, where the compound is continuously present in the culture medium .

Dosage Effects in Animal Models

The effects of 1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid in animal models vary with different dosages. At low doses, this compound can exert therapeutic effects, such as reducing tumor growth in cancer models. At high doses, 1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid can cause toxic effects, including liver and kidney damage. These adverse effects are likely due to the accumulation of the compound in these organs, leading to cellular stress and apoptosis. Threshold effects have also been observed, where a certain dosage is required to achieve a therapeutic effect without causing toxicity .

Metabolic Pathways

1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. This compound can be metabolized into different metabolites, which can have distinct biological activities. The metabolism of 1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid can also affect metabolic flux, leading to changes in the levels of other metabolites in the body. Additionally, this compound can influence the activity of cofactors such as NADPH, which are essential for various biochemical reactions .

Transport and Distribution

The transport and distribution of 1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by transporters such as P-glycoprotein, which can influence its bioavailability and accumulation in different tissues. Additionally, 1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid can bind to proteins such as albumin, which can affect its distribution and localization within the body. The interaction with these transporters and binding proteins can also influence the pharmacokinetics of the compound .

Subcellular Localization

The subcellular localization of 1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid can affect its activity and function. This compound has been observed to localize in various cellular compartments, including the nucleus, cytoplasm, and mitochondria. The localization of 1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid in the nucleus can influence its interaction with DNA and transcription factors, thereby affecting gene expression. Additionally, the presence of this compound in the mitochondria can impact cellular metabolism and energy production. Targeting signals and post-translational modifications can also direct 1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid to specific organelles, thereby modulating its activity and function .

Eigenschaften

IUPAC Name |

2,3-dimethylbenzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-11-8-4-3-7(10(13)14)5-9(8)12(6)2/h3-5H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAHCNWPMLGFQKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60663574 | |

| Record name | 1,2-Dimethyl-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60663574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6595-00-2 | |

| Record name | 1,2-Dimethyl-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60663574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine]](/img/structure/B1451465.png)

![[2-(4-Methoxy-phenyl)-ethyl]-pyridin-4-ylmethyl-amine hydrobromide](/img/structure/B1451466.png)